

Technical Support Center: JNJ0966 (HA-966)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JNJ0966	
Cat. No.:	B1672983	Get Quote

This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of the compound commonly referred to as HA-966. The original query for "JNJ0966" likely refers to this compound, a racemic mixture of (+)-HA-966 and (-)-HA-966, which exhibits distinct pharmacological profiles for each of its enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of racemic HA-966?

A1: Racemic HA-966 is an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This action is not at the glutamate binding site but rather at the glycine modulatory site within the NMDA receptor complex.[1][3] The antagonist activity is primarily attributed to the (R)-(+)-enantiomer of HA-966.[1][2]

Q2: We are observing unexpected sedative and muscle relaxant effects in our animal model after administering racemic HA-966. What could be the cause?

A2: These effects are likely attributable to the (S)-(-)-enantiomer of HA-966.[1][2] This enantiomer is a potent sedative and muscle relaxant, with effects described as "gamma-butyrolactone-like".[1][2] Importantly, this activity is not mediated by the NMDA receptor or the GABAB receptor, suggesting a distinct off-target effect.[2][4] The sedative and ataxic effects of the racemic mixture are mainly due to the (S)-(-)-enantiomer, which is significantly more potent in this regard than the (R)-(+)-enantiomer.[1]

Q3: How can I differentiate between the on-target NMDA receptor antagonism and the off-target sedative effects in my experiments?

A3: To isolate the on-target NMDA receptor effects, it is recommended to use the resolved (R)-(+)-enantiomer of HA-966. This enantiomer is a selective glycine/NMDA receptor antagonist with significantly weaker sedative properties.[1] Conversely, to study the sedative effects, the (S)-(-)-enantiomer can be used. Comparing the effects of the racemate with its individual enantiomers will allow for the deconvolution of on-target versus off-target effects.

Q4: Are there any known effects of HA-966 on dopaminergic systems?

A4: Yes, the (S)-(-)-enantiomer of HA-966 has been shown to prevent restraint stress-induced dopamine utilization in the medial prefrontal cortex and nucleus accumbens.[4] Racemic HA-966 has also been reported to inhibit the firing rate of dopamine neurons in the substantia nigra.[5] This disruption of striatal dopaminergic mechanisms may be responsible for the sedative action of the (S)-(-)-enantiomer.[1]

Q5: Has HA-966 shown any proconvulsant activity?

A5: In kindled rats, a model for epilepsy, (R)-(+)-HA-966 has been observed to induce paroxysmal activity in limbic brain regions.[6] This suggests that functional glycine/NMDA antagonists with low intrinsic efficacy may have a risk of proconvulsant activity in susceptible models.[6]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Excessive sedation or ataxia in animal models at doses intended for NMDA receptor antagonism.	The observed effects are likely due to the activity of the (S)-(-)-enantiomer at its distinct off-target site.[1][2]	Use the purified (R)-(+)- enantiomer of HA-966 to specifically target the glycine/NMDA receptor.[1]
Variability in experimental results when using racemic HA-966.	The opposing or distinct effects of the two enantiomers can lead to inconsistent results depending on the experimental endpoint.	Utilize the individual enantiomers to ensure target specificity and reproducibility.
Lack of effect on NMDA receptor-mediated currents in electrophysiology despite using racemic HA-966.	The (S)-(-)-enantiomer is only weakly active as an NMDA receptor antagonist and may be antagonizing the effect of the (R)-(+)-enantiomer or producing other confounding effects.[1]	Use the (R)-(+)-enantiomer for specific NMDA receptor studies.

Quantitative Data Summary

Table 1: In Vitro Binding Affinities of HA-966 Enantiomers

Enantiomer	Target	Assay	IC50 (μM)	Reference
(R)-(+)-HA-966	Glycine Site (NMDA Receptor)	[3H]glycine binding	12.5	[1]
(S)-(-)-HA-966	Glycine Site (NMDA Receptor)	[3H]glycine binding	339	[1]
Racemic HA-966	Glycine Site (NMDA Receptor)	[3H]glycine binding	17.5	[3]

Table 2: In Vitro Functional Potencies of HA-966 Enantiomers

Enantiomer	Assay	IC50 (μM)	Reference
(R)-(+)-HA-966	Inhibition of glycine- potentiated NMDA responses in cultured cortical neurons	13	[1]
(S)-(-)-HA-966	Inhibition of glycine- potentiated NMDA responses in cultured cortical neurons	708	[1]

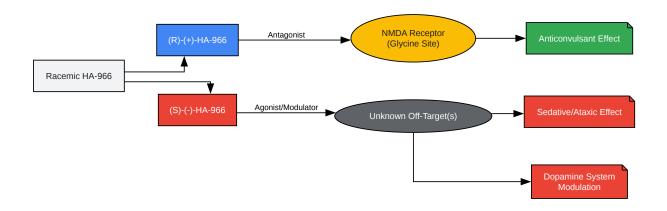
Table 3: In Vivo Anticonvulsant Activity of HA-966 Enantiomers in Mice

Enantiomer	Seizure Model	ED50 (mg/kg)	Route of Administration	Reference
(R)-(+)-HA-966	Sound-induced	52.6	i.p.	[7]
(R)-(+)-HA-966	NMDLA-induced	900	i.v.	[7]

Key Experimental Protocols

Radioligand Binding Assay for Glycine Site Affinity

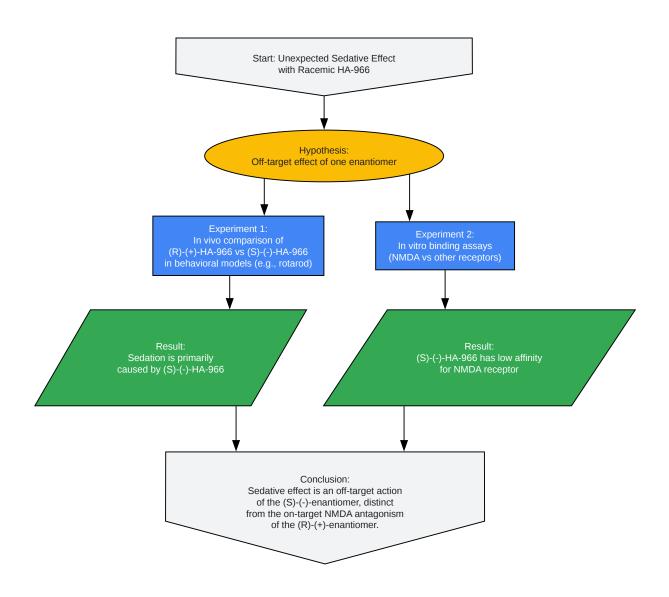
- Objective: To determine the binding affinity of HA-966 and its enantiomers to the strychnineinsensitive glycine binding site of the NMDA receptor.
- Method:
 - Prepare synaptic plasma membranes from rat cerebral cortex.
 - Incubate the membranes with [3H]glycine as the radioligand.
 - Add varying concentrations of the test compound (racemic HA-966, (R)-(+)-HA-966, or (S)-(-)-HA-966).


- After incubation, separate bound from free radioligand by filtration.
- Measure the radioactivity of the filters using liquid scintillation counting.
- Calculate the IC50 value, which is the concentration of the test compound that inhibits
 50% of the specific binding of [3H]glycine.[1][3]

Electrophysiological Recording of NMDA Receptor Currents

- Objective: To assess the functional antagonism of NMDA receptor-mediated responses by HA-966 and its enantiomers.
- Method:
 - Prepare acute brain slices (e.g., from rat cortex) or culture cortical neurons.
 - Perform whole-cell patch-clamp recordings from individual neurons.
 - Apply NMDA to elicit an inward current.
 - Co-apply glycine to potentiate the NMDA-induced current.
 - Apply varying concentrations of the test compound in the presence of NMDA and glycine to measure the inhibition of the potentiated current.
 - Calculate the IC50 value for the inhibition of the glycine-potentiated NMDA response.[1][3]

Visualizations



Click to download full resolution via product page

Caption: On-target and off-target pathways of racemic HA-966 and its enantiomers.

Click to download full resolution via product page

Caption: Troubleshooting workflow for deconvolution of HA-966 effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HA-966 Wikipedia [en.wikipedia.org]
- 3. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-(-)-HA-966, a gamma-hydroxybutyrate-like agent, prevents enhanced mesocorticolimbic dopamine metabolism and behavioral correlates of restraint stress, conditioned fear and cocaine sensitization PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit The heart of the internet [reddit.com]
- 6. Low doses of the glycine/NMDA receptor antagonist R-(+)-HA-966 but not D-cycloserine induce paroxysmal activity in limbic brain regions of kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: JNJ0966 (HA-966)].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672983#potential-off-target-effects-of-jnj0966]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com